Technical Whitepaper: Synthesis, Characterization, and Application of 1-Propanol, 2-methyl-3-(phenylamino)-
Technical Whitepaper: Synthesis, Characterization, and Application of 1-Propanol, 2-methyl-3-(phenylamino)-
Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
In modern medicinal chemistry and organic synthesis, the γ-amino alcohol scaffold is recognized as a highly privileged structural motif. Its unique spatial arrangement—an alcohol and an amino group separated by a three-carbon chain—enables bidentate coordination, complex hydrogen-bonding networks, and versatile derivatization.
This technical guide provides an in-depth analysis of 1-Propanol, 2-methyl-3-(phenylamino)- (CAS Registry Number: 139944-54-0), a specific γ-amino alcohol characterized by an aniline moiety and a C2 chiral center. By examining its molecular dynamics, physical properties, and synthetic pathways, this whitepaper serves as a foundational resource for researchers utilizing this compound as a building block in the development of neuroactive therapeutics (such as SNDRIs) and asymmetric catalysts.
Chemical Architecture & Molecular Dynamics
The structural integrity and reactivity of 1-Propanol, 2-methyl-3-(phenylamino)- are governed by three primary functional nodes:
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The Aniline Moiety: Provides a moderately nucleophilic nitrogen atom (pKa ~4.8) that can participate in further alkylation or transition-metal-catalyzed cross-coupling.
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The C2 Methyl Group: Introduces a stereocenter that restricts the conformational flexibility of the propyl chain, a critical factor when the molecule is used as a chiral auxiliary or a pharmacophore scaffold.
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The Primary Alcohol: Serves as a versatile handle for esterification, oxidation to an aldehyde, or activation via tosylation/mesylation for subsequent nucleophilic displacement.
Structural reactivity profile of 1-Propanol, 2-methyl-3-(phenylamino)- highlighting key nodes.
Physical and Chemical Properties Profiling
Understanding the physicochemical properties of this compound is critical for optimizing extraction protocols, chromatographic separations, and formulation strategies. The presence of both a hydrogen-bond donor/acceptor (OH) and a weakly basic amine dictates its behavior in biphasic systems.
Quantitative Data Summary
| Property | Value | Method / Note |
| IUPAC Name | 2-methyl-3-(phenylamino)propan-1-ol | Standard nomenclature |
| CAS Registry Number | 139944-54-0 | [3] |
| Molecular Formula | C₁₀H₁₅NO | Exact Mass: 165.1154 Da |
| Molecular Weight | 165.23 g/mol | - |
| Predicted Boiling Point | ~310 °C (at 760 mmHg) | Decomposes before boiling at STP; distill under vacuum. |
| Density | ~1.05 g/cm³ | Estimated based on aniline derivatives. |
| LogP (Octanol/Water) | ~1.8 | Indicates moderate lipophilicity. |
| pKa (Conjugate Acid) | ~4.8 | Dictates extraction at pH > 7. |
Causality in Purification: Because the conjugate acid has a pKa of ~4.8, the molecule exists predominantly in its neutral, lipophilic form at physiological pH (7.4). During reaction workups, the aqueous phase must be basified to at least pH 7 (using saturated NaHCO₃) to ensure complete partitioning of the product into the organic layer (e.g., ethyl acetate or dichloromethane).
Experimental Workflow: Synthesis & Purification
The most robust and scalable method for synthesizing 1-Propanol, 2-methyl-3-(phenylamino)- is the reductive amination of 3-hydroxy-2-methylpropanal (often derived from the Roche ester) with aniline.
Self-Validating Protocol: Reductive Amination
Objective: To synthesize the target γ-amino alcohol while preventing the over-reduction of the starting aldehyde.
Reagents:
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3-hydroxy-2-methylpropanal (1.0 eq)
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Aniline (1.05 eq)
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Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
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1,2-Dichloroethane (DCE, 0.2 M)
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Acetic acid (AcOH, 1.0 eq)
Step-by-Step Methodology:
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Imine Formation: In an oven-dried round-bottom flask purged with N₂, dissolve 3-hydroxy-2-methylpropanal and aniline in anhydrous DCE.
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Causality: DCE is selected over dichloromethane (DCM) because its slightly higher boiling point allows for gentle heating if imine formation is sluggish, and it provides an optimal solubility profile for the bulky NaBH(OAc)₃ reducing agent.
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Acid Catalysis: Add AcOH (1.0 eq) to the stirring mixture.
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Causality: The weak acid protonates the intermediate hemiaminal, facilitating the elimination of water to form the highly reactive iminium ion. Crucially, AcOH is not strong enough to fully protonate the aniline, which would destroy its nucleophilicity.
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Selective Reduction: Cool the reaction to 0 °C and add NaBH(OAc)₃ portion-wise. Stir for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 12 hours.
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Causality: NaBH(OAc)₃ is sterically hindered and electron-deficient compared to NaBH₄. This makes it highly chemoselective; it rapidly reduces the transient iminium ion but reacts extremely slowly with the starting aldehyde, thereby preventing the formation of the 2-methylpropane-1,3-diol byproduct.
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Quench and Extraction (Validation Checkpoint): Quench the reaction carefully with saturated aqueous NaHCO₃ until gas evolution ceases (pH ~7.5). Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
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System Validation: Spot the crude mixture on a TLC plate (Hexanes/EtOAc 7:3). The disappearance of the aldehyde spot (visualized with KMnO₄) and the appearance of a new, UV-active spot (the aniline derivative) confirms the reaction's progression.
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Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, gradient elution of Hexanes to 40% EtOAc in Hexanes).
Step-by-step reductive amination workflow for synthesizing the target γ-amino alcohol.
Analytical Characterization
To validate the structural integrity of the synthesized compound, the following spectroscopic profile must be confirmed:
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¹H NMR (CDCl₃, 400 MHz): The defining features are the aromatic protons of the aniline ring (multiplets at δ 6.60–7.20 ppm) and the diastereotopic protons of the -CH₂OH and -CH₂NH- groups.
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Causality of Splitting: Because C2 is a chiral center, the adjacent methylene protons are magnetically inequivalent. They will appear as distinct doublet of doublets (dd) around δ 3.50–3.70 ppm (for the alcohol side) and δ 3.00–3.20 ppm (for the amine side). The methyl group will appear as a distinct doublet (d) near δ 1.00 ppm.
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Mass Spectrometry (ESI-MS): Expected [M+H]⁺ peak at m/z 166.12.
Applications in Drug Development
The γ-amino alcohol functional group is a cornerstone in the rational design of neurotherapeutics. According to authoritative reviews on the subject, this scaffold is heavily utilized in the synthesis of Serotonin-Norepinephrine-Dopamine Reuptake Inhibitors (SNDRIs) [1].
Specifically, modifications to the γ-amino alcohol backbone have been shown to produce potent, wide-spectrum reuptake inhibitors, and in some cases, species-selective dopamine reuptake inhibitors [2]. The presence of the methyl group at the C2 position of 1-Propanol, 2-methyl-3-(phenylamino)- provides a critical vector for stereochemical tuning. In drug-receptor interactions, the spatial orientation of this methyl group can dictate the conformation of the entire propyl chain, thereby locking the molecule into a bioactive conformation that maximizes binding affinity within the monoamine transporter pockets [4].
Furthermore, this molecule serves as an excellent precursor for the synthesis of complex azacycles and tetrahydro-1,3-oxazines, which are frequently screened in high-throughput pharmacological assays.
References
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Carlier, P. R., Lo, M. M. C., Lo, P. C. K., et al. "Synthesis of a potent wide-spectrum serotonin-, norepinephrine-, dopamine-reuptake inhibitor (SNDRI) and a species-selective dopamine-reuptake inhibitor based on the gamma-amino alcohol functional group." Bioorganic & Medicinal Chemistry Letters, Vol. 8, Issue 5, 1998, pp. 487-492. URL:[Link]
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"Merging Double Hydrogen Atom Transfer and Stepwise Proton-Coupled Electron Transfer for γ‑C–H Hydrazination of Alcohols." Journal of the American Chemical Society, 2024; 146(15): 10899–10907. URL:[Link]
